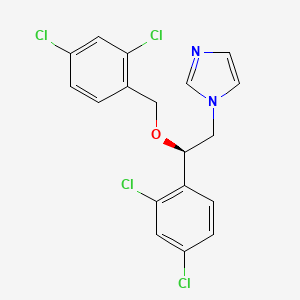

(R)-Miconazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBLEWFAAKGYCD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47447-53-0 | |

| Record name | Miconazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047447530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MICONAZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C90U92KSVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of R Miconazole

The physicochemical properties of miconazole (B906) enantiomers are identical in an achiral environment. However, their interaction with chiral environments, such as chiral chromatography columns or biological systems, reveals their distinct nature.

| Property | Value |

| IUPAC Name | (R)-1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole |

| Molecular Formula | C₁₈H₁₄Cl₄N₂O |

| Molar Mass | 416.12 g·mol⁻¹ |

| Melting Point | 170 °C (for racemate) |

| Solubility in water | 0.03% (for miconazole nitrate) |

| LogP | 6.1 |

Data sourced from PubChem and other chemical databases. Note that some properties are for the racemic mixture as enantiomer-specific data is limited. wikipedia.orgnih.gov

Molecular and Cellular Mechanisms of R Miconazole Action

Primary Target Inhibition: Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)

The principal mechanism of action for (R)-miconazole, like other azole antifungals, is the disruption of the fungal cell membrane's structural integrity by inhibiting a key enzyme in sterol biosynthesis. researchgate.netwikipedia.org

(R)-Miconazole specifically targets and inhibits lanosterol 14α-demethylase, a crucial cytochrome P450 (CYP) enzyme known as CYP51. juniperpublishers.commdpi.comnih.gov This enzyme catalyzes an essential step in the biosynthesis of ergosterol (B1671047), the primary sterol component in fungal cell membranes. nih.govnih.govpatsnap.comcambridge.org Ergosterol is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. nih.gov

The inhibition of CYP51 blocks the conversion of lanosterol to ergosterol. ontosight.aifda.gov This blockade leads to a depletion of ergosterol and a simultaneous intracellular accumulation of 14α-methylated sterol precursors, such as lanosterol. researchgate.nettandfonline.comrsc.org These accumulated sterols are toxic to the fungal cell and cannot fulfill the functions of ergosterol. researchgate.netrsc.orgmdpi.com Research comparing the inhibitory potency (IC50) of various azoles on fungal and human CYP51 has quantified the action of miconazole (B906). uzh.ch

Table 1: Inhibitory Potency of Miconazole on Fungal and Human CYP51 Data sourced from studies on recombinant enzymes. uzh.ch

| Enzyme Target | Organism | IC50 Value (µM) |

| Lanosterol 14α-demethylase (CYP51) | Candida albicans | 0.071 |

| Lanosterol 14α-demethylase (CYP51) | Human | 0.057 |

The depletion of ergosterol and the accumulation of toxic precursor sterols profoundly disrupt the architecture and function of the fungal cell membrane. patsnap.comresearchgate.net The absence of ergosterol leads to a significant increase in membrane permeability and a loss of structural integrity. nih.govontosight.aidrugbank.com This compromised state allows for the uncontrolled leakage of essential intracellular components, including vital ions like potassium and phosphate, as well as low molecular weight proteins. patsnap.comdrugbank.com

Studies on Candida albicans cells grown in the presence of miconazole revealed membranes devoid of ergosterol, which resulted in a drastic change in membrane fluidity and an increase in membrane order. nih.govoup.com This altered physical state of the membrane is associated with a severe reduction in the uptake of essential nutrients like amino acids. nih.govoup.com Furthermore, miconazole can interact directly with membrane phospholipids, which further destabilizes the membrane structure and contributes to cell lysis. patsnap.comresearchgate.net

Inhibition of Ergosterol Biosynthesis Pathway

Induction of Oxidative Stress through Fungal Enzyme Modulation

A distinguishing feature of miconazole compared to many other azole antifungals is its ability to induce a fungicidal effect through a secondary mechanism involving oxidative stress. researchgate.netnih.govuliege.be

(R)-Miconazole uniquely inhibits the activity of fungal catalase and peroxidase enzymes. researchgate.nettandfonline.comdrugbank.comnih.gov These enzymes are critical for the detoxification of harmful reactive oxygen species (ROS) that are byproducts of normal cellular metabolism. uliege.be By neutralizing these protective enzymes, miconazole leaves the fungal cell vulnerable to oxidative damage. researchgate.netfda.gov This action is considered a key contributor to miconazole's fungicidal activity, whereas many other azoles that only inhibit ergosterol synthesis are considered fungistatic. researchgate.nettandfonline.comnih.gov

The inhibition of catalases and peroxidases leads directly to the intracellular accumulation of ROS, most notably hydrogen peroxide. tandfonline.comdrugbank.comuliege.be This surge in ROS induces a state of severe oxidative stress within the fungal cell. frontiersin.orgresearchgate.netnih.gov The highly reactive molecules cause widespread damage to critical cellular components, including lipids, proteins, and DNA. patsnap.comspandidos-publications.com The resulting oxidative damage triggers downstream events that lead to programmed cell death (apoptosis) or cellular necrosis. drugbank.comuliege.befrontiersin.org

Research has demonstrated a direct, dose-dependent increase in ROS levels in Candida albicans following treatment with miconazole. researchgate.netnih.gov The critical role of ROS in miconazole's antifungal effect is confirmed by studies showing that the addition of antioxidants can significantly prevent the miconazole-induced loss of cell viability. frontiersin.orgresearchgate.netnih.gov

Inhibition of Fungal Peroxidases and Catalases

Modulation of Fungal Quorum Sensing and Biofilm Formation Mechanisms

(R)-Miconazole also interferes with the ability of fungi and bacteria to form biofilms, which are structured communities of cells that are notoriously resistant to antimicrobial agents. drugbank.com

This antibiofilm activity is linked to the modulation of quorum sensing, a cell-to-cell communication system that regulates virulence and community behavior. mdpi.com One proposed mechanism involves the accumulation of farnesol (B120207), a quorum-sensing molecule in Candida, which occurs as an indirect consequence of inhibiting the ergosterol pathway. drugbank.com Farnesol is known to prevent the morphological switch from a yeast form to a hyphal form, a transition that is essential for the formation of a mature biofilm. drugbank.com

Furthermore, studies in the bacterium Pseudomonas aeruginosa have shown that miconazole can significantly inhibit the production of several virulence factors and biofilm formation that are regulated by quorum sensing. researchgate.netnih.gov

Table 2: Effect of Miconazole on Quorum Sensing-Regulated Virulence Factors in P. aeruginosa Data reflects the approximate percentage of inhibition observed in phenotypic assays. researchgate.netnih.gov

| Virulence Factor | Function | Approximate Inhibition by Miconazole |

| Biofilm Formation | Adherence, protection | 45–48% |

| Pyocyanin Production | Toxin, redox-active molecule | 47–49% |

| Rhamnolipid Activity | Surfactant, motility, biofilm structure | 42–47% |

| Protease Activity | Tissue damage | 36–40% |

| Hemolytic Activity | Toxin, cell lysis | 59% |

Interference with Farnesol Production and Signaling Pathways

Miconazole treatment has a significant impact on the production of farnesol, a quorum-sensing molecule in Candida albicans. asm.orgasm.org Farnesol plays a crucial role in regulating the morphological transition of C. albicans from a yeast to a hyphal form, a key step in biofilm formation. asm.orgmdpi.comnih.gov

By inhibiting lanosterol 14α-demethylase, an enzyme in the ergosterol biosynthesis pathway, miconazole causes a build-up of the precursor farnesyl pyrophosphate (FPP). asm.orgmdpi.com This accumulation leads to an increase in farnesol production, with studies showing a 10- to 45-fold increase in the presence of azole antifungals like miconazole. asm.orgmdpi.comunl.edu The elevated farnesol levels then interfere with signaling pathways, such as the Ras1-cAMP/PKA pathway, which are critical for hyphal development. mdpi.com This disruption helps to prevent the formation of filamentous growth, a key virulence factor. mdpi.comnih.gov

Interestingly, the interaction is complex. While farnesol can inhibit the formation of new biofilms, it is less effective once hyphal formation has initiated. asm.org However, mature biofilms can regain sensitivity to farnesol. asm.org Furthermore, farnesol has been shown to act synergistically with miconazole, enhancing its antifungal activity and reducing the minimum inhibitory concentrations required to affect C. albicans. nih.govsci-hub.se

Molecular Basis of Biofilm Prevention

The prevention of biofilm formation by (R)-Miconazole is a multifactorial process, extending beyond the interference with farnesol signaling. Biofilms are notoriously resistant to antimicrobial agents due to their complex structure, which includes an extracellular matrix and the presence of persister cells. asm.org

Miconazole's primary action of inhibiting ergosterol synthesis directly compromises the fungal cell membrane's integrity. drugbank.comasm.org This disruption is a fundamental aspect of its anti-biofilm activity. Furthermore, miconazole induces the production of reactive oxygen species (ROS) within fungal cells. patsnap.comnih.govresearchgate.net This oxidative stress contributes to its fungicidal effect against both planktonic cells and established biofilms. nih.govresearchgate.net While ROS induction is a significant factor, it is not the sole mechanism for its fungicidal activity against biofilms, as quenching ROS does not completely negate the drug's effect. nih.govresearchgate.net

Studies have demonstrated that miconazole effectively reduces the metabolic activity of Candida biofilms on various surfaces, including medical devices. researchgate.net The effectiveness of miconazole against biofilms of different Candida species has been documented, highlighting its broad-spectrum antibiofilm potential. asm.orgresearchgate.net

Broader Cellular and Biochemical Disruptions in Microorganisms

The impact of (R)-Miconazole extends beyond the cell membrane and biofilm formation, causing widespread disruption to cellular and biochemical processes within microorganisms.

Effects on Mitochondrial Respiration and Peroxisomal Enzyme Activities

Research indicates that miconazole affects the function of key cellular organelles, specifically mitochondria and peroxisomes. ugent.be In mitochondria, the powerhouses of the cell, miconazole has been shown to interfere with mitochondrial respiration. scirp.orgscispace.commdpi.com This disruption can lead to a decrease in cellular energy production and an increase in oxidative stress, contributing to the drug's fungicidal activity. mdpi.com The loss of mitochondrial membrane potential is a key indicator of this toxicity and is associated with the induction of apoptosis. mdpi.com

Miconazole also impacts peroxisomes, which are involved in various metabolic processes, including fatty acid oxidation and the decomposition of hydrogen peroxide. frontiersin.orgthermofisher.com Miconazole has been observed to inhibit peroxisomal enzymes, leading to an accumulation of peroxides within the cell and contributing to cell death. researchgate.net Cytochemical studies have shown that miconazole can cause a total inhibition of peroxisomal activity in yeast. asm.org The proper organization and function of both mitochondria and peroxisomes have been identified as important factors in the susceptibility of yeast to miconazole. ugent.be

Alterations in Cellular Nutrient Uptake and Macromolecular Synthesis

The disruption of membrane integrity and cellular energy production by (R)-Miconazole has cascading effects on the ability of microorganisms to acquire nutrients and synthesize essential macromolecules. Fungi rely on efficient nutrient uptake from their environment to support growth and proliferation. pensoft.netresearchgate.netnih.gov The damage to the cell membrane caused by miconazole can impair the function of transport proteins responsible for bringing nutrients like phosphorus, nitrogen, and zinc into the cell. pensoft.netresearchgate.net

Non-Antimicrobial Molecular Interactions of (R)-Miconazole

Interaction with Aromatase Enzyme (CYP19A1) and Steroidogenesis Pathways

(R)-Miconazole is known to interact with cytochrome P450 (CYP) enzymes, not only in fungi but also in mammals. researchgate.netwikipedia.org One of the key mammalian enzymes it inhibits is aromatase, also known as CYP19A1. researchgate.netgenecards.org Aromatase is a critical enzyme in the steroidogenesis pathway, responsible for converting androgens into estrogens. researchgate.netpreprints.org

The inhibitory effect of miconazole on aromatase has been demonstrated in various studies, with reported IC50 values indicating its potency. researchgate.net For instance, in rainbow trout brain microsomes, the IC50 value for miconazole was found to be 0.8 μM. researchgate.net This inhibition of CYP19A1 can disrupt the normal balance of steroid hormones. Molecular docking studies have shown that miconazole can bind to the active site of the aromatase enzyme, interacting with key residues. preprints.org

In addition to its direct effect on aromatase, miconazole can also interfere with steroidogenesis at other points. It has been shown to inhibit 17α-hydroxylase/17,20-lyase (P450c17), another crucial enzyme in the synthesis of steroid hormones, and to disrupt the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroid production. nih.govresearchgate.net

Table of Research Findings on (R)-Miconazole's Molecular Interactions

| Mechanism | Target Organism/System | Observed Effect | Key Findings |

|---|---|---|---|

| Interference with Farnesol Production | Candida albicans | Increased farnesol production | Inhibition of lanosterol 14α-demethylase leads to a 10- to 45-fold increase in farnesol. asm.orgmdpi.comunl.edu |

| Biofilm Prevention | Candida spp. | Reduced biofilm metabolic activity and formation | Induces ROS production and disrupts cell membrane integrity. nih.govresearchgate.netresearchgate.net |

| Mitochondrial Respiration | Yeast/Mammalian Cells | Inhibition of respiratory chain | Leads to decreased cellular energy and increased oxidative stress. scirp.orgmdpi.com |

| Peroxisomal Enzyme Activity | Yeast | Inhibition of peroxisomal enzymes | Causes accumulation of peroxides, contributing to cell death. researchgate.netasm.org |

| Aromatase (CYP19A1) Interaction | Mammalian Systems | Inhibition of enzyme activity | IC50 value of 0.8 μM in rainbow trout brain microsomes. researchgate.net Disrupts estrogen synthesis. researchgate.netpreprints.org |

Involvement with R-Ras Signaling Pathways at the Cellular Level

Recent research suggests a potential connection between the cellular effects of miconazole and the R-Ras signaling pathway, a crucial network governing cell adhesion, migration, and spreading. frontiersin.orgnih.gov The small GTPase R-Ras is a key regulator within this pathway. frontiersin.org One identified link involves the oxysterol-binding protein-related protein 3 (ORP3), which interacts with R-Ras. frontiersin.orgnih.gov

In studies using THP-1 monocytic cells, inflammatory stimuli were shown to increase the expression of ORP3. nih.gov This upregulation of ORP3 was correlated with increased cell migration and a decrease in phagocytic function. frontiersin.org Treatment with miconazole was found to suppress the increased expression of ORP3, returning it to a basal level. nih.gov This reduction in ORP3 was accompanied by impaired cell migration and restored phagocytic capabilities. frontiersin.orgnih.gov These findings have led researchers to propose that miconazole may exert some of its cellular effects through the modulation of the R-Ras signaling pathway, although further investigation is required to fully elucidate the direct interactions and downstream consequences of (R)-Miconazole specifically. frontiersin.orgnih.gov

| Parameter | Observation upon Inflammatory Stimulus | Effect of Miconazole Treatment | Associated Cellular Function | Reference |

| ORP3 Expression | Increased | Suppressed increase, returned to basal level | Regulation of phagocytosis and cell migration | frontiersin.orgnih.gov |

| R-Ras | Interacts with ORP3 | Suggested indirect modulation via ORP3 | Regulates cell adhesion, spreading, and migration | frontiersin.org |

| Cell Migration | Increased | Impaired | Motility of immune cells | frontiersin.orgnih.gov |

| Phagocytic Function | Decreased | Restored | Endocytic activity of monocytic cells | frontiersin.orgnih.gov |

Mechanistic Insights into Anti-Inflammatory Cellular Effects

(R)-Miconazole exhibits notable anti-inflammatory properties through its influence on several key cellular signaling pathways and mediators. The mechanisms involve the regulation of transcription factors that control the expression of inflammatory genes and the subsequent production of cytokines.

One of the primary mechanisms is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. researchgate.netmdpi.com NF-κB is a critical transcription factor that stimulates the secretion of numerous pro-inflammatory cytokines. researchgate.netmdpi.com By inhibiting NF-κB activation, miconazole effectively reduces the expression of these inflammatory mediators. researchgate.netmdpi.com

At the molecular level, these actions result in a significant shift in the cytokine profile. Miconazole treatment has been demonstrated to downregulate the expression and secretion of several pro-inflammatory cytokines and chemokines. Conversely, it upregulates the production of anti-inflammatory cytokines.

Key Anti-Inflammatory Effects of Miconazole:

Suppression of Pro-Inflammatory Cytokines: Studies have consistently shown that miconazole treatment decreases the production of key pro-inflammatory mediators such as Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and C-reactive protein (CRP). mdpi.comresearchgate.netnih.gov

Downregulation of Chemokines: Miconazole inhibits the expression of chemokines like CCL2, CCL3, and CCL4, which are responsible for recruiting immune cells to sites of inflammation. frontiersin.org

Upregulation of Anti-Inflammatory Cytokines: The compound has been found to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation. researchgate.netmdpi.comresearchgate.netnih.gov

Inhibition of iNOS: Miconazole can bind to and inhibit inducible nitric oxide synthase (iNOS), a major downstream mediator of inflammation, further contributing to its anti-inflammatory effects. frontiersin.orgnih.govpnas.org

The table below summarizes the observed effects of miconazole on various inflammatory mediators.

| Mediator Type | Mediator Name | Effect of Miconazole | Reference |

| Transcription Factor | NF-κB | Inhibition of activation | researchgate.netmdpi.com |

| Nrf2 | Activation | researchgate.netmdpi.comresearchgate.net | |

| Pro-Inflammatory Cytokine | TNF-α | Downregulation | researchgate.netmdpi.comresearchgate.netnih.gov |

| IL-6 | Downregulation | researchgate.netmdpi.comresearchgate.netnih.gov | |

| Pro-Inflammatory Chemokine | CCL2 | Downregulation | frontiersin.orgnih.gov |

| CCL3 | Downregulation | frontiersin.orgnih.gov | |

| CCL4 | Downregulation | frontiersin.orgnih.gov | |

| Anti-Inflammatory Cytokine | IL-10 | Upregulation | researchgate.netmdpi.comresearchgate.netnih.gov |

| Enzyme | iNOS | Inhibition | frontiersin.orgnih.govpnas.org |

| Protein | C-reactive protein (CRP) | Downregulation | researchgate.netnih.gov |

Molecular Mechanisms of Fungal Resistance and Tolerance to Miconazole

Target Enzyme Alterations Leading to Reduced Susceptibility

A primary mechanism of resistance to (R)-miconazole involves modifications related to its target enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. mdpi.com These alterations reduce the drug's effectiveness, allowing the fungus to survive in its presence.

Overexpression of Lanosterol 14α-Demethylase (ERG11 Gene Amplification)

Fungi can develop resistance by increasing the production of the target enzyme, lanosterol 14α-demethylase. mdpi.comasm.org This is often achieved through the amplification of the ERG11 gene, leading to higher levels of the enzyme within the cell. mdpi.com The increased quantity of lanosterol 14α-demethylase effectively dilutes the inhibitory effect of miconazole (B906), as there are more enzyme molecules available than drug molecules to inhibit them. mdpi.complos.org This compensatory mechanism allows for sufficient ergosterol (B1671047) synthesis to maintain cell membrane integrity and function, despite the presence of the antifungal agent. mdpi.com Overexpression of ERG11 has been observed in azole-resistant clinical isolates of Candida albicans. mdpi.comasm.org

Structural Mutations within the Lanosterol 14α-Demethylase Enzyme

Another significant resistance strategy involves genetic mutations within the ERG11 gene, which result in structural changes to the lanosterol 14α-demethylase enzyme. mdpi.comoup.com These mutations can alter the enzyme's active site, reducing its binding affinity for miconazole. nih.gov Consequently, the drug is less effective at inhibiting the enzyme's function. Numerous point mutations in the ERG11 gene have been identified in azole-resistant fungal strains. oup.com These mutations often cluster near the heme-binding region of the enzyme, which is critical for its catalytic activity and is the binding site for azole drugs. mdpi.comnih.govplos.org Specific amino acid substitutions can lead to significant decreases in susceptibility to azoles. mdpi.comoup.com For instance, mutations such as Y132H and I471T in Candida albicans lanosterol 14α-demethylase have been shown to confer resistance to azole antifungals. nih.gov

Active Drug Efflux Systems and Their Role in Resistance

Fungi possess membrane proteins that act as pumps, actively expelling toxic substances, including antifungal drugs like (R)-miconazole, from the cell. oup.comscispace.com The overexpression of the genes encoding these efflux pumps is a major contributor to antifungal resistance. scispace.comnih.gov This mechanism prevents the intracellular accumulation of the drug to a lethal concentration. nih.gov

Upregulation and Activity of ATP-Binding Cassette (ABC) Transporters (e.g., Cdr1p, Cdr2p)

A prominent family of efflux pumps involved in miconazole resistance is the ATP-binding cassette (ABC) transporters. oup.comnih.gov These are primary active transporters that utilize the energy from ATP hydrolysis to drive the efflux of a wide range of substrates. nih.gov In Candida albicans, the overexpression of the genes CDR1 and CDR2, which encode the ABC transporters Cdr1p and Cdr2p respectively, is a well-documented mechanism of resistance to multiple azole drugs, including miconazole. asm.orgasm.orgnih.gov These transporters are homologous to the Pdr5p transporter in Saccharomyces cerevisiae. asm.org Both Cdr1p and Cdr2p are located in the plasma membrane and have been shown to export azoles in an energy-dependent manner. asm.org Studies have demonstrated that deleting the CDR1 gene in C. albicans leads to increased susceptibility to azoles. asm.org While both transporters contribute to resistance, Cdr1p appears to play a more significant role than Cdr2p in clinical azole resistance. asm.orgnih.gov

Table 1: Key ABC Transporters in Miconazole Resistance

| Transporter | Gene | Organism | Function |

|---|---|---|---|

| Cdr1p | CDR1 | Candida albicans | Efflux of various azoles, including miconazole. asm.orgnih.govresearchgate.net |

| Cdr2p | CDR2 | Candida albicans | Contributes to azole efflux, often in conjunction with Cdr1p. asm.orgnih.gov |

Contribution of Major Facilitator Superfamily (MFS) Transporters (e.g., Mdr1p)

The Major Facilitator Superfamily (MFS) represents another class of transporters implicated in antifungal resistance. nih.gov Unlike ABC transporters, MFS transporters are secondary active transporters that utilize the proton motive force across the cell membrane to expel drugs. nih.gov In Candida albicans, the MFS transporter Mdr1p, encoded by the MDR1 gene, is known to contribute to azole resistance. oup.comoup.com However, its substrate specificity appears to be more limited compared to the ABC transporters. While Mdr1p has been shown to confer resistance to fluconazole (B54011) and ketoconazole, some studies suggest it does not confer resistance to miconazole. biotechmedjournal.comnih.gov Nevertheless, the upregulation of MDR1 is frequently observed in azole-resistant clinical isolates. oup.com

Transcriptional Activators Regulating Efflux Pump Expression (e.g., Tac1)

The overexpression of efflux pump genes is often controlled by specific transcription factors. oup.com In Candida albicans, the transcription factor Tac1p is a key regulator of CDR1 and CDR2 expression. oup.comijcmas.comnih.gov Gain-of-function mutations in the TAC1 gene can lead to the constitutive overexpression of these ABC transporters, resulting in multidrug resistance. ijcmas.comnih.gov Deletion of the TAC1 gene has been shown to abolish the overexpression of CDR1 and CDR2 and reverse azole resistance in clinical isolates. oup.com Tac1p functions by binding to a specific DNA sequence, the drug-responsive element (DRE), located in the promoter regions of the CDR1 and CDR2 genes. oup.comijcmas.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (R)-Miconazole |

| Ergosterol |

| Lanosterol |

| Fluconazole |

| Ketoconazole |

| Itraconazole |

| Voriconazole |

| Clotrimazole |

| Posaconazole |

| Nystatin |

| Amphotericin B |

| Caspofungin |

| Anidulafungin |

| Micafungin |

| 5-Fluorocytosine |

| Terbinafine |

| Amorolfine |

| Ciclopirox |

| Griseofulvin |

| Luliconazole |

| Sertaconazole |

| Eberconazole |

| Econazole |

| Tioconazole |

| Sulconazole |

| Benomyl |

| Methotrexate |

| Cycloheximide |

| 4-Nitroquinoline 1-oxide |

| Anisomycin |

| Quinidine |

| Barban |

| Diamide |

| Menadione |

| Brefeldin A |

| Cerulenin |

| Fluphenazine |

| Mycophenolic acid |

| Iodoarylazido prazosin |

| Rhodamine 6G |

| Rhodamine 123 |

| Oligomycin |

| Nigericin |

| Trifluoperazine |

| Beauvericin |

| Enniatin A |

| Ibuprofen |

| Curcumin |

| Butylated hydroxyl toluene |

| Tebuconazole |

| Prothioconazole |

| Prothioconazole-desthio |

| Oxo-prothioconazole |

| Fluquinconazole |

| Prochloraz |

| Difenoconazole |

| Eburicol |

| Obtusifoliol |

| Fecosterol |

| Cholesterol |

| Sphingolipid |

Compensatory Pathways and Modifications in Ergosterol Biosynthesis

(R)-Miconazole, like other azole antifungals, functions by inhibiting the lanosterol 14-α-demethylase enzyme, a product of the ERG11 gene, which is critical in the ergosterol biosynthesis pathway. mdpi.comnih.gov This inhibition disrupts the integrity of the fungal cell membrane. mdpi.com In response, fungi have evolved several compensatory mechanisms to mitigate the drug's effects.

One primary strategy involves alterations within the ergosterol biosynthesis pathway itself. Mutations in genes downstream of ERG11, such as ERG3, are a known mechanism. oup.com The ERG3 gene encodes the C-5 sterol desaturase. Inactivation of ERG3 prevents the conversion of accumulated 14-methyl intermediates into toxic sterols, which would normally be produced when Erg11p is inhibited. oup.com Instead, the cell accumulates less harmful sterol precursors, such as ergosta-7,22-dienol, allowing for continued growth, albeit with an altered membrane composition. oup.comoup.com

The specific sterols that accumulate can differ between fungal species. For instance, treatment of Candida albicans with miconazole leads to a significant accumulation of lanosterol. nih.gov In contrast, under the same conditions, Trichophyton mentagrophytes shows a drastic increase in 24-methylenedihydrolanosterol, indicating species-specific responses within the sterol pathway. nih.gov

Another compensatory modification is the upregulation of ergosterol biosynthesis genes. This can be achieved through gain-of-function mutations in transcription factors like Upc2, which leads to the constitutive overexpression of ERG11 and other ERG genes, thereby increasing the amount of the target enzyme that the drug must inhibit. mdpi.comnih.gov

Table 1: Modifications in the Ergosterol Biosynthesis Pathway in Response to Azoles

| Mechanism | Affected Gene(s) | Biochemical Outcome | Fungal Species Example | Citation |

|---|---|---|---|---|

| Pathway Alteration | ERG3 | Inactivation prevents the formation of toxic sterols; accumulation of tolerated precursors (e.g., ergosta-7, 22-dienol). | Candida albicans | oup.comoup.com |

| Differential Precursor Accumulation | ERG11 (target) | Accumulation of lanosterol. | Candida albicans | nih.gov |

| Differential Precursor Accumulation | ERG11 (target) | Accumulation of 24-methylenedihydrolanosterol. | Trichophyton mentagrophytes | nih.gov |

| Target Overexpression | UPC2, ERG11 | Increased expression of lanosterol 14-α-demethylase and other pathway enzymes. | Candida albicans | mdpi.comnih.gov |

Aneuploidy-Mediated Tolerance, Including Chromosomal Amplifications (e.g., Trisomy of Chromosome R)

A predominant mechanism for rapid adaptation to miconazole in C. albicans is the development of aneuploidy-mediated tolerance. nih.govdntb.gov.ua Rather than acquiring specific point mutations that confer resistance, fungi often develop tolerance through the gain of whole or large segments of chromosomes. nih.gov Studies have consistently shown that exposure of non-tolerant C. albicans strains to miconazole induces tolerance primarily through the amplification of Chromosome R (ChrR), resulting in trisomy. nih.govnih.govnih.gov

This aneuploidy is not unique to miconazole exposure. Research on the related azole, ketoconazole, revealed that all tolerant adaptors exhibited amplification of ChrR, with most having a trisomy and one a tetrasomy. frontiersin.orgresearchgate.netnih.gov Importantly, this ChrR amplification confers cross-tolerance to other azoles, including miconazole. frontiersin.orgnih.govresearchgate.net Chromosome R harbors several genes that could contribute to this phenotype, including efflux pump genes (ADP1, MDL1, TPO4) and ergosterol biosynthesis genes (ERG25, ERG27). nih.gov

The development of aneuploidy-mediated tolerance is a rapid process, but it is often unstable. nih.gov When the drug pressure is removed, the aneuploid state can revert to euploidy, leading to a loss of the tolerant phenotype. frontiersin.orgnih.gov

Table 2: Aneuploidy in Miconazole Tolerance

| Aneuploidy Type | Chromosome Involved | Fungal Species | Key Finding | Citation |

|---|---|---|---|---|

| Trisomy (whole or segmental) | Chromosome R (ChrR) | Candida albicans | Predominant mechanism of rapid adaptation and induced tolerance to miconazole. | nih.govdntb.gov.uanih.gov |

| Trisomy / Tetrasomy | Chromosome R (ChrR) | Candida albicans | Induced by ketoconazole, it confers cross-tolerance to miconazole. | frontiersin.orgresearchgate.netnih.govresearchgate.net |

| Unstable Karyotype | Chromosome R (ChrR) | Candida albicans | Aneuploidy and the associated tolerance can be lost in drug-free conditions. | nih.govfrontiersin.orgnih.gov |

Physiological and Environmental Factors Modulating Tolerance

The expression of miconazole tolerance is not solely dependent on genetic changes but is significantly modulated by physiological and environmental conditions. dntb.gov.uanih.gov Factors such as temperature and the composition of the growth medium can dramatically alter a fungus's ability to tolerate the drug. nih.govresearchgate.net

In C. albicans, miconazole tolerance is often strain-dependent and influenced by temperature. nih.gov For example, the reference strain SC5314 was able to tolerate 1 µg/mL of miconazole at 37°C, but was inhibited by concentrations as low as 0.002 µg/mL at 30°C when grown on YPD-agar plates. nih.gov This demonstrates that physiologically relevant temperatures can promote tolerance. asm.org

The composition of the growth medium also plays a crucial role. nih.gov On a different medium (SDC-agar), the same SC5314 strain could only tolerate a much lower concentration (0.015 µg/mL) at both 30°C and 37°C. nih.gov This suggests that nutrient availability and the chemical environment can either enhance or suppress the tolerant phenotype. The reasons for this medium-specific effect are still under investigation but appear to be drug-specific. nih.gov Additionally, host factors such as the presence of glucose and insulin (B600854) have been shown to significantly increase the measured MIC of miconazole for several Candida species, highlighting the importance of the host environment in modulating drug susceptibility. srce.hr

**Table 3: Environmental Modulation of Azole Tolerance in *C. albicans***

| Factor | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Citation |

|---|---|---|---|---|---|

| Temperature | 37°C (on YPD medium) | Tolerates 1 µg/mL Miconazole | 30°C (on YPD medium) | Inhibited by 0.002 µg/mL Miconazole | nih.gov |

| Medium Composition | YPD Medium (at 37°C) | Tolerates 1 µg/mL Miconazole | SDC Medium (at 37°C) | Tolerates only 0.015 µg/mL Miconazole | nih.gov |

| Host Factors | RPMI Medium | Baseline MIC | RPMI + Glucose + Insulin | Up to 46-fold increase in Miconazole MIC for C. glabrata | srce.hr |

Biochemical and Genetic Distinction Between Antifungal Resistance and Tolerance Phenomena

Antifungal resistance and tolerance are two distinct cellular responses to drug pressure, differing in their genetic basis, biochemical mechanisms, and evolutionary trajectories. nih.govnih.govfrontiersin.org

Antifungal Resistance is defined as the ability of a fungus to grow at drug concentrations above the minimal inhibitory concentration (MIC). dntb.gov.uanih.gov Genetically, this is typically caused by stable, heritable mutations that directly interfere with the drug-target interaction. frontiersin.orgmdpi.com Common resistance mechanisms include point mutations in the target gene (ERG11) that reduce the drug's binding affinity, or mutations that lead to the overexpression of the target enzyme or drug efflux pumps. nih.govmdpi.comejgm.co.uk Biochemically, these changes directly counteract the drug's mode of action.

Antifungal Tolerance , in contrast, is the ability of a drug-susceptible strain to grow slowly in the presence of inhibitory drug concentrations. dntb.gov.uanih.govfrontiersin.org It is not typically caused by mutations that alter the drug target itself. nih.gov Instead, tolerance often arises from broad stress responses and is frequently mediated by large-scale genomic changes, such as aneuploidy, which can be transient. nih.govnih.gov Biochemically, tolerance relies on stress-response pathways that allow the cell to endure the physiological damage caused by the drug. For miconazole, the Hsp90 chaperone protein and the calcineurin signaling pathway are essential for both the establishment and maintenance of aneuploidy-mediated tolerance. nih.govnih.gov Inhibition of these pathways abolishes the tolerant phenotype. nih.gov

Studies show that exposure of C. albicans to miconazole predominantly induces the development of tolerance through aneuploidy, not resistance through target-site mutations. nih.govnih.gov

Table 4: Distinguishing Features of Antifungal Resistance vs. Tolerance

| Feature | Antifungal Resistance | Antifungal Tolerance | Citation |

|---|---|---|---|

| Definition | Ability to grow at drug concentrations above the MIC. | Ability to grow slowly at drug concentrations above the MIC. | dntb.gov.uanih.govfrontiersin.org |

| Genetic Basis | Stable, heritable changes (e.g., point mutations in ERG11, efflux pump upregulation). | Large-scale, often unstable, genomic changes (e.g., aneuploidy like ChrR trisomy). | nih.govnih.govfrontiersin.orgmdpi.com |

| Biochemical Mechanism | Directly counteracts drug action (e.g., reduced target affinity, increased drug efflux). | Relies on general stress response pathways to endure drug-induced damage (e.g., Hsp90, calcineurin pathways). | nih.govnih.govfrontiersin.org |

| Evolutionary Trajectory | Often driven by low drug concentrations, leading to step-wise increases in MIC. | Often driven by high drug concentrations, leading to abrupt ability to grow at supra-MIC levels. | nih.gov |

Computational and Biophysical Characterization of R Miconazole Interactions

Structure-Activity Relationship (SAR) Studies for (R)-Miconazole and Analogues

The biological activity of miconazole (B906), a broad-spectrum antifungal agent, is attributed to its (R)-enantiomer, which has been shown to be more potent than the racemic mixture. researchgate.net The core structure of miconazole consists of an imidazole (B134444) ring and a dichlorinated phenyl group, both of which are crucial for its antifungal properties. Structure-activity relationship (SAR) studies have been instrumental in understanding the contributions of different structural features to its biological activity and in the design of new, more effective analogues. researchgate.netnih.gov

The primary mechanism of action for miconazole and other azole antifungals is the inhibition of the fungal enzyme CYP51 (lanosterol 14α-demethylase). drugbank.comnih.gov This enzyme is a key player in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. rsc.org Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death. rsc.org

SAR studies have revealed that the imidazole moiety is a critical pharmacophore, with one of its nitrogen atoms coordinating to the heme iron atom in the active site of CYP51. nih.gov The dichlorophenyl group also plays a vital role, fitting into a hydrophobic pocket within the enzyme's active site. Modifications to this part of the molecule can significantly impact antifungal potency. For instance, the introduction of a methyl group can lead to a sharp decrease in activity against various fungi. nih.gov

Researchers have synthesized and evaluated numerous miconazole analogues to explore the SAR and identify compounds with improved activity. nih.gov In one study, four novel analogues were synthesized and tested against a panel of filamentous fungi and Candida species. nih.gov Two of these compounds demonstrated very good activity, suggesting they could be promising leads for further development. nih.gov Another study focused on creating triazole analogues of miconazole, highlighting the potential for this class of compounds in developing new antifungal agents. researchgate.net The table below summarizes the findings from a study on novel miconazole analogues. nih.gov

Molecular Docking and Dynamics Simulations of Ligand-Protein Binding

Analysis of Binding Conformations and Affinities with Fungal (e.g., CYP51, Thymidylate Synthase) and Host Proteins (e.g., Aromatase)

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as (R)-miconazole, and its protein target at the molecular level. nih.govmdpi.commdpi.com These methods provide insights into the binding conformations, affinities, and the stability of the ligand-protein complex. frontiersin.orgnih.gov

Fungal Proteins:

CYP51: The primary target of miconazole is the fungal CYP51 enzyme. drugbank.com Docking studies have consistently shown that the imidazole ring of miconazole coordinates with the heme iron in the active site of CYP51, while the dichlorophenyl group occupies a hydrophobic pocket. nih.govijesi.org This interaction is critical for the inhibition of the enzyme. rsc.org Studies on miconazole-like compounds have demonstrated their complementarity to the active site of Naegleria fowleri CYP51 (NfCYP51). acs.orgnih.gov X-ray crystallography of these complexes has confirmed the binding modes predicted by docking simulations. acs.orgnih.gov

Thymidylate Synthase: While CYP51 is the primary target, some studies have explored the interaction of miconazole with other potential fungal targets like thymidylate synthase. Molecular dynamics simulations can be employed to investigate the stability of such interactions and the conformational changes in the protein upon ligand binding. mdpi.comnih.gov

Host Proteins:

Aromatase: Miconazole has also been shown to inhibit the human enzyme aromatase, which is involved in estrogen biosynthesis. nih.gov This off-target activity can have clinical implications. Docking studies have been used to compare the binding of miconazole and its analogues to the aromatase active site. researchgate.netfrontiersin.orgplos.org One study found that miconazole inhibits aromatase activity in human placental and ovarian preparations, with an I50 value of 0.60 µM for placental aromatase. nih.gov The apparent Ki value for this inhibition was determined to be 120 nM. nih.gov The table below presents the inhibitory concentrations of miconazole on aromatase. nih.gov

Identification of Critical Amino Acid Residues for Ligand Recognition

Molecular docking and crystallography studies are crucial for identifying the specific amino acid residues within the active site of a protein that are critical for recognizing and binding a ligand. acs.orgnih.gov In the case of (R)-miconazole and its analogues binding to CYP51, several key residues have been identified.

Studies on the Naegleria fowleri CYP51 (NfCYP51) have provided detailed insights into these interactions. acs.orgnih.govplos.org The binding pocket of NfCYP51 is large and hydrophobic, accommodating the miconazole-like scaffold. acs.orgnih.gov X-ray crystal structures have revealed that amino acid residues within 4 Å of the inhibitor play a direct role in binding. acs.org These residues can form various types of interactions, including hydrophobic and hydrogen bonds, which stabilize the ligand in the active site. For instance, in the binding of a miconazole analogue to NfCYP51, the imidazole and 4-fluorophenyl moieties, as well as the 3-trifluoromethyl-benzoyl moiety, interact with specific residues at the pocket boundaries. acs.orgnih.gov The identification of these critical residues is fundamental for understanding the basis of inhibitor potency and selectivity and for designing new inhibitors with improved properties. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the biological activity of new, untested compounds. researchgate.netnih.govjapsonline.com

The process of developing a QSAR model involves several steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., antifungal activity against Candida albicans) is compiled. researchgate.netjapsonline.com This set is typically divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, representing various constitutional, topological, geometrical, and electronic properties, are calculated for each compound. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.com

Once a robust QSAR model is established, it can be a valuable tool in the drug discovery process. It allows for the virtual screening of large compound libraries and the rational design of new analogues with potentially enhanced activity, thereby saving time and resources. mdpi.comnih.gov

Theoretical Investigations of (R)-Miconazole Inclusion Complexes (e.g., with Cyclodextrins)

(R)-Miconazole, like many drugs, has poor water solubility, which can limit its bioavailability. One approach to address this is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, allowing them to encapsulate lipophilic guest molecules like miconazole. nih.gov

Theoretical investigations, such as molecular modeling and semi-empirical quantum mechanical calculations (e.g., AM1), have been employed to study the formation and stability of these inclusion complexes. nih.govresearchgate.net These studies aim to understand which part of the miconazole molecule is included within the cyclodextrin (B1172386) cavity and the energetic favorability of this process. researchgate.net

Research has shown that the dichlorobenzene-CH2-O- group of miconazole preferentially inserts into the cyclodextrin cavity, leading to the most stable complex. nih.gov The type of cyclodextrin (e.g., β-cyclodextrin, γ-cyclodextrin, and their derivatives like hydroxypropyl-β-cyclodextrin) also plays a crucial role in the stability and formation of the inclusion complex. nih.govresearchgate.net For example, β-cyclodextrin has been shown to be a good carrier for miconazole, forming a moderately stable complex that can easily release the drug. researchgate.net

Experimental studies have confirmed the formation of 1:1 and 1:2 stoichiometric inclusion complexes between miconazole and cyclodextrin derivatives, which significantly increases the aqueous solubility of the drug. nih.gov The stability constants (Ks) for these complexes have been determined, providing a quantitative measure of the complexation efficiency. nih.gov The addition of acidic ternary compounds can further influence the formation and stability of these complexes. nih.govualberta.ca

The table below shows the apparent stability constants for miconazole inclusion complexes with different cyclodextrin derivatives. nih.gov

Mechanistic Investigations of R Miconazole S Broader Antimicrobial and Biological Activities

Antibacterial Activity: Molecular Mechanisms Against Gram-Positive Bacteria

While primarily known as an antifungal agent, miconazole (B906) also exhibits significant antibacterial properties, particularly against Gram-positive bacteria. drugbank.comnih.govresearchgate.net Research indicates that this activity is relevant for topical applications where bacterial co-infections can occur. nih.gov

Studies have demonstrated the efficacy of miconazole against a variety of Gram-positive aerobic bacteria isolated from clinical settings. nih.gov The minimal inhibitory concentrations (MICs) for species of Staphylococcus, Streptococcus, and Enterococcus typically fall within a narrow range, indicating broad effectiveness. nih.govresearchgate.net Notably, miconazole's potency is maintained against strains that have developed resistance to common antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and fusidic acid-resistant S. aureus (FRSA). nih.govresearchgate.net In one study, no significant differences in susceptibility were observed between methicillin-susceptible (MSSA), MRSA, and FRSA isolates. nih.gov Strains of Streptococcus pyogenes have been found to be slightly more sensitive to the compound. nih.govresearchgate.net In contrast, Gram-negative bacteria have shown no susceptibility to miconazole at the concentrations tested. nih.govresearchgate.net

Table 1: Minimum Inhibitory Concentrations (MIC) of Miconazole Against Gram-Positive Bacteria

| Bacterial Species | Strain Type | Number of Strains | MIC Range (μg/mL) | Source(s) |

|---|---|---|---|---|

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 3 | 0.78 - 6.25 | nih.gov |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 6 | 0.78 - 6.25 | nih.gov |

| Staphylococcus aureus | Fusidic Acid-Resistant (FRSA) | 2 | 0.78 - 6.25 | nih.gov |

| Staphylococcus spp. | Coagulase-negative | Not Specified | 0.78 - 6.25 | nih.gov |

| Streptococcus pyogenes | Group A Streptococci | 8 | 0.78 - 1.563 | nih.govresearchgate.net |

| Streptococcus spp. | Not Specified | Not Specified | 0.78 - 6.25 | nih.gov |

| Enterococcus spp. | Not Specified | Not Specified | 0.78 - 6.25 | nih.gov |

Unlike its well-defined antifungal mechanism targeting ergosterol (B1671047) synthesis, the precise antibacterial mode of action for miconazole is multifaceted. researchgate.net In fungi, miconazole inhibits the cytochrome P450 enzyme 14α-lanosterol demethylase, which is crucial for producing ergosterol, a vital component of the fungal cell membrane. drugbank.comnih.gov A secondary mechanism in fungi involves the inhibition of peroxidases, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death. researchgate.netfrontiersin.org

This latter mechanism appears to be relevant to its antibacterial effects against Gram-positive bacteria. researchgate.net The bactericidal activity is thought to involve interference with oxidative and peroxidative enzymes, resulting in a toxic buildup of hydrogen peroxide within the bacterial cell. researchgate.net This disruption of cellular processes ultimately leads to cell death. researchgate.net Miconazole has some activity against Gram-positive bacteria but is not active against Gram-negative bacteria. researchgate.net

Comparison of Susceptibility Across Bacterial Strains

Anti-Amoebic Activity: Inhibition of Naegleria fowleri Sterol 14-Demethylase (NfCYP51)

(R)-Miconazole is investigated for its activity against Naegleria fowleri, a free-living amoeba responsible for the fatal brain infection known as primary amoebic meningoencephalitis (PAM). nih.govuniroma1.it The primary molecular target for miconazole and other conazoles in this amoeba is the sterol 14-demethylase enzyme, designated as NfCYP51. nih.govacs.orgmdpi.com

This enzyme is essential for the biosynthesis of ergosterol and related sterols, which are critical components of the N. fowleri cell membrane. nih.gov Inhibition of NfCYP51 by miconazole disrupts the sterol pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. nih.govacs.org This disruption alters the permeability and fluidity of the amoeba's cell membrane, causing morphological changes and inducing cell death through autophagocytosis within 24 hours of exposure. nih.govuniroma1.it

Recent research focusing on the development of miconazole-like analogues has provided specific insights into the stereochemistry of this interaction. uniroma1.it These studies have demonstrated that the S-enantiomer of miconazole analogues exhibits a superior fit and binding affinity to the NfCYP51 active site compared to the R-enantiomer. uniroma1.itresearchgate.net This stereochemical preference was confirmed through biochemical evaluations and co-crystallization studies, which showed that the S-configuration leads to improved inhibitory potency (EC₅₀) and binding affinity (K_D) against N. fowleri. nih.govuniroma1.it Therefore, while (R)-miconazole does possess activity, its (S)-counterpart is considered the more potent inhibitor of NfCYP51.

Impact on Fungal Virulence Factors Beyond Biofilm Formation (e.g., Hyphae Morphology)

The primary antifungal action of miconazole, the inhibition of ergosterol biosynthesis, has profound secondary effects on fungal virulence factors, notably the morphology of fungal hyphae. asm.org The yeast-to-hyphae transition is a major virulence factor for fungi like Candida albicans, enabling tissue invasion. researchgate.netd-nb.info By depleting ergosterol, miconazole alters the integrity and function of the fungal cell membrane, which directly impacts cell growth and structure. nih.govasm.org

Microscopic studies have detailed the specific morphological changes induced by miconazole in various fungi. In Trichophyton mentagrophytes, exposure to miconazole leads to a range of ultrastructural changes in the hyphae. asm.org At lower concentrations, these changes include the shortening of the distance between septa, globular swelling, and a thickening of the cell wall. asm.org At higher concentrations, more severe damage is observed, such as nonuniform hyphal widths, flattening of the hyphae, and the separation of the plasma membrane from the cell wall. asm.org Furthermore, researchers have noted the accumulation of electron-dense granules and the degeneration of intracellular organelles. asm.org

Similar effects were observed in Trichophyton rubrum, where treatment with a fungicidal concentration of miconazole resulted in swollen microconidia. frontiersin.org Sub-inhibitory concentrations led to the formation of shorter and wider hyphae or thin hyphae with tear-shaped microconidia. frontiersin.org These alterations in hyphal structure compromise the fungus's ability to grow and penetrate host tissues, thereby reducing its virulence. nih.gov

Q & A

Q. How to ensure reproducibility in (R)-Miconazole’s cytotoxicity assays?

- Answer : Document cell lines (ATCC identifiers), passage numbers, and culture conditions (e.g., RPMI-1640 + 10% FBS). Include positive/negative controls (e.g., fluconazole, DMSO) in all experiments. Publish raw data (e.g., absorbance values, cell counts) in supplementary materials. Use R scripts (publicly archived on GitHub) for dose-response curve fitting to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.